![molecular formula C13H18BrN3O3 B6628080 4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)
4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole involves multiple steps, starting with the formation of the oxaspiro[4.5]decan-1-one scaffold. This can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process, which provides good yields and excellent selectivity
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromo group can be substituted with other nucleophiles.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can yield various substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A structural analog with similar spirocyclic features.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
Uniqueness
4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity and biological properties. Its spirocyclic structure also adds to its uniqueness, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c14-11-9-16(15-12(11)17(18)19)8-10-4-7-13(20-10)5-2-1-3-6-13/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQLVBGWHQXKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(O2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6627998.png)
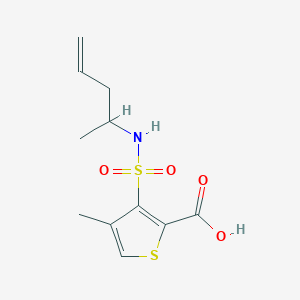
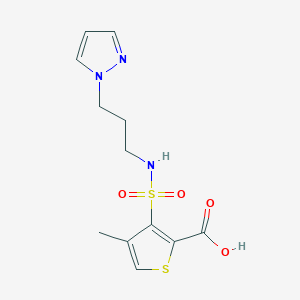
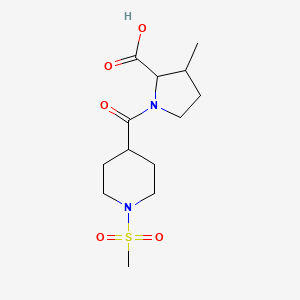
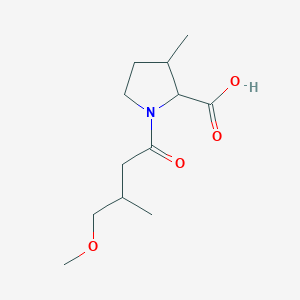
![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)
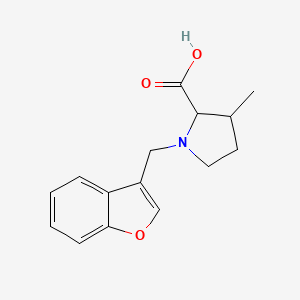
![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)
![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)
![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
